molecular formula C5H5N3O4 B2795774 methyl 5-nitro-1H-imidazole-2-carboxylate CAS No. 2110793-02-5

methyl 5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B2795774
CAS No.: 2110793-02-5
M. Wt: 171.112
InChI Key: RUNYGZZHAZODCR-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. The presence of a nitro group and a carboxylate ester in its structure makes this compound particularly interesting for various chemical reactions and applications.

Scientific Research Applications

Methyl 5-nitro-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical drugs, particularly those targeting bacterial infections.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-imidazole-2-carboxylate typically involves the nitration of methyl imidazole-2-carboxylate. One common method includes the reaction of methyl imidazole-2-carboxylate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the imidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of hazardous reactions and improves overall safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: Methyl 5-amino-1H-imidazole-2-carboxylate.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Hydrolysis: 5-nitro-1H-imidazole-2-carboxylic acid.

Comparison with Similar Compounds

Methyl 5-nitro-1H-imidazole-2-carboxylate can be compared with other nitroimidazole compounds such as metronidazole and tinidazole. While all these compounds share a common nitroimidazole core, their specific substituents and functional groups confer different properties and applications. For example:

    Metronidazole: Widely used as an antibiotic and antiprotozoal medication.

    Tinidazole: Similar to metronidazole but with a longer half-life, making it effective for treating certain infections with fewer doses.

The unique combination of a nitro group and a carboxylate ester in this compound makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

methyl 5-nitro-1H-imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)4-6-2-3(7-4)8(10)11/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNYGZZHAZODCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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